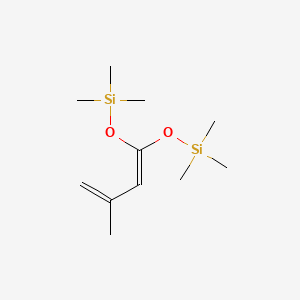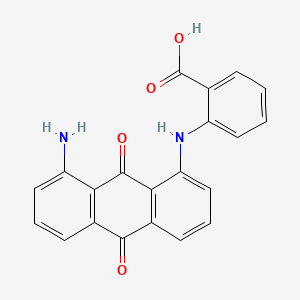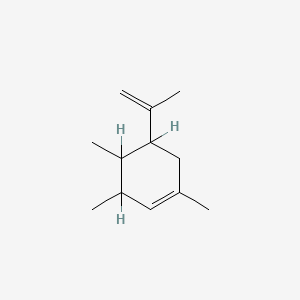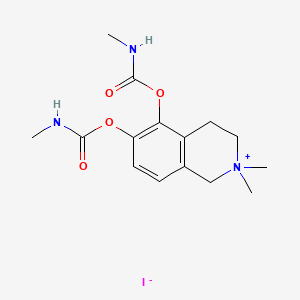
zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride is a complex chemical compound that combines zinc with a diazonium salt. This compound is notable for its unique structure, which includes a morpholine ring and a chloro-substituted benzene ring. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride typically involves the diazotization of 3-chloro-4-morpholin-4-ylbenzeneamine followed by the reaction with zinc chloride. The process can be summarized as follows:
Diazotization: The primary amine group of 3-chloro-4-morpholin-4-ylbenzeneamine is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).
Formation of Tetrachloride: The resulting diazonium salt is then reacted with zinc chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in the presence of a base (e.g., sodium hydroxide) are typical reagents.
Reduction: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products
Substitution: Products include 3-chloro-4-morpholin-4-ylbenzene derivatives.
Coupling: Azo compounds with various substituents.
Reduction: 3-chloro-4-morpholin-4-ylbenzeneamine.
Scientific Research Applications
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Employed in labeling and detection techniques due to its reactivity with nucleophiles.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride involves its reactivity with nucleophiles. The diazonium group is highly electrophilic, allowing it to react with various nucleophiles to form new compounds. This reactivity is harnessed in coupling reactions to create complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Zinc;4-chloro-3-morpholin-4-ylbenzenediazonium;tetrachloride
- Zinc;3-bromo-4-morpholin-4-ylbenzenediazonium;tetrachloride
- Zinc;3-chloro-4-piperidin-4-ylbenzenediazonium;tetrachloride
Uniqueness
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride is unique due to the presence of the morpholine ring, which imparts specific reactivity and stability. The chloro-substitution on the benzene ring also influences its chemical behavior, making it distinct from other similar compounds.
Properties
CAS No. |
67828-65-3 |
|---|---|
Molecular Formula |
C20H22Cl6N6O2Zn |
Molecular Weight |
656.5 g/mol |
IUPAC Name |
zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C10H11ClN3O.4ClH.Zn/c2*11-9-7-8(13-12)1-2-10(9)14-3-5-15-6-4-14;;;;;/h2*1-2,7H,3-6H2;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
QZTLWSFQGBGQLX-UHFFFAOYSA-J |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl.C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)




![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)



![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)



